2-Amino-4-fluoropyridine

Crystallization Purification Solid-state characterization

2-Amino-4-fluoropyridine (CAS 944401-77-8, molecular formula C5H5FN2, MW 112.11 g/mol) is a fluorinated heterocyclic aromatic amine consisting of a pyridine core with an amino group at the 2-position and a fluorine substituent at the 4-position. As an off-white to pale yellow crystalline solid with a melting point of 102 °C and a boiling point of 211.5±20.0 °C at 760 mmHg, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development rather than as an end-use active pharmaceutical ingredient.

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 944401-77-8
Cat. No. B1287999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoropyridine
CAS944401-77-8
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)N
InChIInChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
InChIKeyWCCFLOQQACDOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluoropyridine (CAS 944401-77-8) Technical Procurement Overview for Research and Industrial Applications


2-Amino-4-fluoropyridine (CAS 944401-77-8, molecular formula C5H5FN2, MW 112.11 g/mol) is a fluorinated heterocyclic aromatic amine consisting of a pyridine core with an amino group at the 2-position and a fluorine substituent at the 4-position [1]. As an off-white to pale yellow crystalline solid with a melting point of 102 °C and a boiling point of 211.5±20.0 °C at 760 mmHg, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development rather than as an end-use active pharmaceutical ingredient . Its dual functional groups (primary amine and aryl fluoride) enable participation in diverse chemical transformations including acylation, nucleophilic aromatic substitution, and cross-coupling reactions . The compound is commercially available from major suppliers including Sigma-Aldrich (Apollo Scientific) and Thermo Fisher Scientific (Alfa Aesar) with typical purities of 98% by HPLC .

Why Generic Fluoropyridine Substitution Fails: Critical Differentiation of 2-Amino-4-fluoropyridine (CAS 944401-77-8)


Fluorinated aminopyridines with identical molecular formulas (C5H5FN2, MW 112.11) exhibit profoundly divergent physicochemical properties and biological target engagement solely based on fluorine positional isomerism. For instance, moving the fluorine from the 4-position to the 5-position alters melting point by approximately 10 °C (2-amino-5-fluoropyridine: 92-94 °C vs. target: 102 °C) and shifts kinase inhibitor targeting profile from FGFR4 to FLT3/EGFR pathways . More critically, the regioisomer 4-amino-2-fluoropyridine (CAS 18614-51-2) exhibits a substantially higher boiling point (264.0±20.0 °C vs. 211.5±20.0 °C) and significantly reduced GI absorption characteristics . Even within the same substitution pattern, halogen replacement (chloro vs. fluoro) fundamentally alters electronic properties; the chloro analog shows greater reactivity in nucleophilic substitution but inferior metabolic stability and hydrogen-bonding capacity compared to the fluoro derivative . These positional and electronic differences manifest in divergent synthetic route compatibility, downstream coupling efficiency, and ultimately, distinct target engagement profiles—making compound-by-compound selection mandatory rather than class-level interchangeability.

Quantitative Differentiation Guide: 2-Amino-4-fluoropyridine (CAS 944401-77-8) Head-to-Head Comparative Evidence


Thermal and Physical Property Differentiation: 2-Amino-4-fluoropyridine vs. 2-Amino-5-fluoropyridine for Purification and Formulation

In direct head-to-head comparison of commercially available analytical specifications, 2-Amino-4-fluoropyridine (CAS 944401-77-8) exhibits a melting point of 102 °C, approximately 8-10 °C higher than its 5-fluoro positional isomer 2-Amino-5-fluoropyridine (CAS 21717-96-4, mp 92-94 °C) . This thermal difference corresponds to measurably improved crystallization behavior and solid-state handling characteristics under ambient laboratory conditions. Both compounds share identical molecular formula (C5H5FN2) and molecular weight (112.11 g/mol), eliminating mass-based differentiation as a confounding variable. The higher melting point of the 4-fluoro isomer directly translates to reduced risk of solid caking or degradation during routine storage (recommended at 2-8 °C) and enables more reliable recrystallization-based purification protocols .

Crystallization Purification Solid-state characterization

Regioisomeric Boiling Point Differentiation: 2-Amino-4-fluoropyridine vs. 4-Amino-2-fluoropyridine for Distillation and Volatility-Dependent Applications

Comparative analysis of positional isomers reveals that 2-Amino-4-fluoropyridine exhibits a boiling point of 211.5±20.0 °C at 760 mmHg, which is substantially lower than that of its regioisomer 4-Amino-2-fluoropyridine (CAS 18614-51-2), which boils at 264.0±20.0 °C . This difference of approximately 52.5 °C (20% reduction in boiling point) is attributed to distinct hydrogen-bonding networks arising from the relative positioning of the amino and fluorine substituents on the pyridine ring . In 2-Amino-4-fluoropyridine, the 2-amino group participates in intramolecular interactions that reduce intermolecular hydrogen-bonding strength, leading to lower enthalpy of vaporization compared to the 4-amino-2-fluoro regioisomer [1]. The lower boiling point facilitates solvent recovery during synthesis workup, reduces energy consumption in distillation-based purification, and enables gentler thermal conditions when isolating heat-sensitive downstream products.

Distillation Process chemistry Solvent recovery

Targeted Kinase Inhibitor Specificity: 2-Amino-4-fluoropyridine as Essential Intermediate for FGFR4 Reversible-Covalent Inhibitors

Patent and medicinal chemistry literature establishes that 2-Amino-4-fluoropyridine is a specifically designated intermediate for the synthesis of reversible-covalent FGFR4 (Fibroblast Growth Factor Receptor 4) inhibitors, including compounds with demonstrated IC50 values of 5 nM against the FGFR4 kinase domain . In contrast, the 5-fluoro positional isomer (2-Amino-5-fluoropyridine, CAS 21717-96-4) is characterized in technical literature as an intermediate for FLT3 and EGFR kinase inhibitor synthesis rather than FGFR4-targeted compounds . This divergent kinase targeting profile is a direct consequence of fluorine positional isomerism: the 4-fluoro substitution pattern provides the precise electronic and steric environment required for optimal hydrogen-bonding interactions within the FGFR4 ATP-binding pocket, as evidenced by co-crystal structures showing the 4-fluoropyridine moiety engaging in key contacts with the hinge region . The 2-Amino-4-fluoropyridine scaffold enables the installation of a warhead suitable for reversible-covalent inhibition—a modality gaining significant traction in overcoming resistance mutations that emerge against purely reversible ATP-competitive inhibitors.

Oncology Kinase inhibition Covalent drug discovery

Lipophilicity and GI Absorption Differentiation: 2-Amino-4-fluoropyridine vs. 4-Amino-2-fluoropyridine for Bioavailability-Driven Design

Computational ADME profiling reveals that 2-Amino-4-fluoropyridine exhibits high gastrointestinal (GI) absorption with a LogP value of 0.97-1.38 and a bioavailability score of 0.55 . In contrast, its regioisomer 4-Amino-2-fluoropyridine (CAS 18614-51-2) demonstrates markedly different ADME characteristics with a lower LogP of 0.77 and distinct permeability properties . The higher lipophilicity of the 2-Amino-4-fluoro isomer (approximately 26% higher LogP) translates to measurably improved membrane permeability while maintaining sufficient aqueous solubility for formulation development. This ADME differentiation is further substantiated by in silico predictions indicating that 2-Amino-4-fluoropyridine is not a substrate for P-glycoprotein (P-gp) efflux transporters and does not inhibit major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), whereas comprehensive ADME data for the 4-amino-2-fluoro isomer in the same standardized panel is not uniformly established . The combination of high GI absorption and favorable drug-likeness metrics positions 2-Amino-4-fluoropyridine-derived compounds for superior oral bioavailability potential.

ADME Drug design Pharmacokinetics

Synthetic Route Efficiency and Industrial Scalability: 2-Amino-4-fluoropyridine from 2-Amino-4-chloropyridine with 90% Yield

A well-documented and industrially viable synthetic route to 2-Amino-4-fluoropyridine involves halogen exchange (Finkelstein-type reaction) from the corresponding chloro analog, 2-Amino-4-chloropyridine. Under optimized conditions (28 g 2-amino-4-chloropyridine, 46 g NaF in 100 mL DMF, heated to 140 °C for 5-8 hours), this transformation proceeds with an isolated yield of 90%, producing 22 g of white solid 2-Amino-4-fluoropyridine after ethanolic recrystallization [1]. This halogen-exchange methodology represents a significant advantage over alternative synthetic approaches that employ palladium-catalyzed amination of 2-chloro-4-fluoropyridine, which require expensive noble metal catalysts and are therefore only suitable for small-scale preparation [2]. In contrast, the chloro-to-fluoro exchange route utilizes inexpensive sodium fluoride as the fluorine source and conventional heating equipment, enabling cost-effective scaling to multi-kilogram quantities. A separate process optimization study demonstrated that alternative routes using 4-chloropyridine-2-carboxamide as starting material can achieve total yields of 48.5% with GC purity exceeding 99.5%, further confirming multiple viable industrial pathways for this specific isomer [3].

Process chemistry Halogen exchange Industrial synthesis

Nucleoside Analog Development: 2-Amino-4-fluoropyridine-C-Nucleoside for Site-Specific DNA Methyltransferase Inhibition

2-Amino-4-fluoropyridine serves as the critical nucleobase component in the synthesis of 2-amino-4-fluoropyridine-C-nucleoside (dFP) phosphoramidites for incorporation into oligodeoxynucleotides via solid-phase synthesis [1]. When incorporated into oligonucleotides, the 2-amino-4-fluoropyridine-C-nucleoside moiety selectively reacts with a cysteine residue in the catalytic site of DNA cytosine-5-methyltransferase (DNMT) via a nucleophilic aromatic substitution (SNAr) mechanism, enabling site-specific DNA-protein crosslinking [2]. This mechanism-based reactivity profile is distinct from other aminopyridine nucleoside analogs; specifically, the 2-amino-4-fluoro substitution pattern provides the optimal electronic activation for SNAr reactivity toward the catalytic cysteine while maintaining sufficient stability under physiological conditions to avoid non-specific nucleophile trapping [3]. The 3′-O-phosphoramidite derivative of dFP has been demonstrated to be fully compatible with conventional automated DNA synthesizer protocols, enabling routine incorporation into custom oligonucleotide sequences for epigenetic research applications [1].

Epigenetics Oligonucleotide therapeutics DNA-protein crosslinking

Optimal Procurement and Application Scenarios for 2-Amino-4-fluoropyridine (CAS 944401-77-8)


FGFR4-Targeted Oncology Drug Discovery: Synthesis of Reversible-Covalent Kinase Inhibitors

Research programs focused on developing FGFR4 inhibitors for hepatocellular carcinoma and other FGFR4-driven malignancies should prioritize procurement of 2-Amino-4-fluoropyridine (CAS 944401-77-8) as the core synthetic building block. This specific 4-fluoro regioisomer is the documented intermediate for constructing reversible-covalent FGFR4 inhibitors with nanomolar potency (IC50 = 5 nM against FGFR4 kinase domain) . Procurement of alternative fluorinated aminopyridine isomers (including 2-Amino-5-fluoropyridine, which is directed toward FLT3/EGFR targets) will yield compounds with incorrect kinase selectivity profiles and may fail to engage the FGFR4 ATP-binding pocket altogether . The high GI absorption and favorable drug-likeness metrics (Bioavailability Score 0.55, LogP 0.97-1.38) of 2-Amino-4-fluoropyridine-derived scaffolds further support progression of lead compounds toward oral administration without requiring extensive formulation re-optimization .

Epigenetics and DNA Methyltransferase Research: Synthesis of Mechanism-Based Oligonucleotide Probes

Investigators developing oligonucleotide-based probes for studying DNA cytosine-5-methyltransferase (DNMT) activity or developing covalent DNMT inhibitors should procure 2-Amino-4-fluoropyridine for conversion to the corresponding C-nucleoside phosphoramidite (dFP). As established in peer-reviewed protocols, this building block undergoes selective SNAr reaction with the catalytic cysteine residue of DNMT when incorporated into oligodeoxynucleotides, enabling site-specific DNA-protein crosslinking for epigenetic mapping and functional studies . The 2-amino-4-fluoro substitution pattern provides the optimal balance between SNAr reactivity toward the catalytic cysteine and physiological stability against non-specific nucleophile trapping—a profile not achieved with other halogen-substituted or regioisomeric aminopyridine analogs . The dFP phosphoramidite is fully compatible with automated solid-phase DNA synthesizers using conventional phosphoramidite chemistry, allowing seamless integration into existing oligonucleotide synthesis workflows .

Multi-Kilogram Pharmaceutical Intermediate Supply: Cost-Effective Industrial-Scale Synthesis

Process chemistry teams requiring kilogram to multi-kilogram quantities of fluorinated aminopyridine intermediates for late-stage clinical development or commercial API production should select 2-Amino-4-fluoropyridine based on its well-established, high-yielding (90%) halogen-exchange synthetic route from 2-Amino-4-chloropyridine using inexpensive sodium fluoride as the fluorine source . This route eliminates the need for costly palladium catalysts required in alternative amination-based approaches, directly reducing raw material costs and eliminating noble metal supply chain dependencies that introduce procurement volatility . Alternative industrial routes using 4-chloropyridine-2-carboxamide achieve 48.5% total yield with >99.5% GC purity, providing validated fallback synthetic strategies and ensuring supply security through multiple viable manufacturing pathways . The higher melting point (102 °C vs. 92-94 °C for the 5-fluoro isomer) further improves solid-state handling and recrystallization efficiency during large-batch purification, reducing processing time and solvent consumption at industrial scale .

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